2-Isopropyl-3-methylpyrazine

Gas chromatography-olfactometry Odor threshold Alkylpyrazine SAR

2-Isopropyl-3-methylpyrazine (synonym: 2-methyl-3-isopropylpyrazine) is an alkyl-substituted pyrazine heterocycle (C8H12N2) with a molecular weight of 136.19 g/mol. This colorless to pale yellow liquid belongs to the class of odor-active pyrazine derivatives widely employed in flavor and fragrance formulations.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 15986-81-9
Cat. No. B101767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-methylpyrazine
CAS15986-81-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(C)C
InChIInChI=1S/C8H12N2/c1-6(2)8-7(3)9-4-5-10-8/h4-6H,1-3H3
InChIKeyLNSYLBDZKBWDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-methylpyrazine (CAS 15986-81-9): Procurement-Grade Specification for Alkylpyrazine Flavor and Fragrance Ingredient


2-Isopropyl-3-methylpyrazine (synonym: 2-methyl-3-isopropylpyrazine) is an alkyl-substituted pyrazine heterocycle (C8H12N2) with a molecular weight of 136.19 g/mol . This colorless to pale yellow liquid belongs to the class of odor-active pyrazine derivatives widely employed in flavor and fragrance formulations. The compound exhibits characteristic roasted, nutty, and woody sensory notes . Its vapor pressure is approximately 0.8±0.3 mmHg at 25°C, with a predicted pKa of 1.85±0.10 . Unlike many structurally related pyrazines, this specific 2,3-disubstituted isomer demonstrates a sensory profile that cannot be replicated by regioisomers or alkyl-chain variants, making substitution in formulated products a material risk.

2-Isopropyl-3-methylpyrazine: Why Alkylpyrazine Substitution Introduces Formulation Risk


Within the alkylpyrazine class, odor detection thresholds vary by over five orders of magnitude depending on the position, type, and branching of alkyl substituents [1]. Positional isomerism alone can alter threshold values by factors exceeding 100×, while ethyl-to-isopropyl substitution modifies both volatility and receptor-binding geometry [2]. Consequently, substituting 2-isopropyl-3-methylpyrazine with a structurally similar analog—such as 2-isopropyl-5-methylpyrazine (CAS 13925-05-8) or 2-ethyl-3,5-dimethylpyrazine (CAS 55031-15-7)—predictably alters the odor activity value (OAV) and sensory character of the final formulation. Regulatory recognition further differs across analogs, with some pyrazines lacking the same FEMA GRAS or JECFA designation [3]. The quantitative evidence presented below establishes precisely where 2-isopropyl-3-methylpyrazine diverges from its closest comparators, enabling defensible procurement specifications.

2-Isopropyl-3-methylpyrazine: Quantitative Differentiation Evidence Versus Alkylpyrazine Comparators


Odor Detection Threshold in Air: 2-Isopropyl-3-methylpyrazine Versus Trimethylpyrazine Baseline

In the foundational structure-odor-activity study by Wagner et al. (1999), trimethylpyrazine served as the baseline comparator with an odor threshold of 50 ng/L air [1]. While the exact threshold value for 2-isopropyl-3-methylpyrazine was not individually tabulated in the open-access portion of this study, the research established a critical class-level principle: substitution at the 2-position with branched alkyl groups exceeding ethyl dramatically increases odor potency. Specifically, ethyl substitution at position 2 yielded a 4500-fold threshold reduction relative to trimethylpyrazine, whereas bulkier substituents (propyl, isopropyl, butyl) at position 2 raised thresholds by factors of ≥2200 relative to the optimal ethyl-substituted configuration [1]. This positions 2-isopropyl-3-methylpyrazine in an intermediate potency tier—substantially more potent than trimethylpyrazine (50 ng/L air) but less potent than 2-ethyl-3,5-dimethylpyrazine (calculated at approximately 0.011 ng/L air). The branched isopropyl group confers a distinct receptor-interaction geometry relative to linear alkyl chains, directly influencing both threshold and odor character [2].

Gas chromatography-olfactometry Odor threshold Alkylpyrazine SAR

Sensory Descriptor Specificity: Woody-Coffee Character Differentiation from Green-Vegetal Alkylpyrazines

Mihara and Masuda (1988) characterized the odor properties of 60 disubstituted pyrazines, establishing a clear relationship between alkyl chain length and odor quality [1]. The analysis revealed that 2,3-disubstituted alkylpyrazines with methyl and branched C3-C4 substituents (including isopropyl) consistently produce nutty and brown/roasted notes. In contrast, pyrazines bearing longer alkyl chains (≥C4 linear) or substitution at the 5-position with isopropyl groups shift toward green, burdock-like, and vegetal odor characters [1]. 2-Isopropyl-3-methylpyrazine specifically exhibits woody and coffee grounds notes, as confirmed in organoleptic evaluations at 0.10% in propylene glycol [2]. This contrasts sharply with 2-isopropyl-5-methylpyrazine, which has been documented in cocoa products with less defined woody character, and with 5-isopentyl-2,3-dimethylpyrazine, which represents the high-threshold extreme (6.00 ppm in water) with green-vegetal tonality [3].

Sensory evaluation Odor quality Disubstituted pyrazines

Natural Occurrence and Key Odorant Status: Validated Contribution to Roasted Peanut and Coffee Aroma

2-Isopropyl-3-methylpyrazine has been identified and quantified as a significant volatile constituent in roasted peanuts and coffee [1]. Unlike many synthetic pyrazine variants that lack validated natural occurrence profiles, this compound has been detected through gas chromatography-mass spectrometry (GC-MS) in roasted food matrices, confirming its relevance to authentic flavor reconstitution [2]. The compound exhibits solubility in most organic solvents and is characterized by an odor reminiscent of roasted peanuts . In coffee aroma research, pyrazines including 2-isopropyl-3-methylpyrazine contribute to the characteristic roasted profile that defines premium coffee flavor [3]. This documented natural occurrence distinguishes it from purely synthetic pyrazine analogs that may not align with clean-label or nature-identical formulation requirements in certain regulatory jurisdictions.

Food chemistry Aroma extract dilution analysis Key odorant identification

Regulatory Status Differentiation: JECFA Specification and FEMA GRAS Assessment Context

2-Isopropyl-3-methylpyrazine was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 65th meeting (2005) and assigned full specification status [1]. This evaluation includes defined purity parameters (minimum assay value 95%) and solubility specifications—soluble in ethanol, insoluble in water [1]. Concurrently, the FEMA Expert Panel conducted comprehensive safety evaluations of pyrazine derivatives as a class, providing a GRAS framework applicable to structurally related pyrazine flavoring substances [2]. The JECFA specification establishes a recognized purity benchmark that not all alkylpyrazine analogs possess; compounds lacking JECFA specification may require additional analytical validation or vendor qualification documentation. The water insolubility characteristic (versus water-miscible solvents) informs formulation decisions in beverage versus oil-based flavor delivery systems [1].

Food safety Flavor regulation JECFA specification

2-Isopropyl-3-methylpyrazine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Roasted Coffee and Nut Flavor Reconstitution Requiring Woody-Coffee Sensory Fidelity

Based on sensory descriptor evidence showing that 2,3-disubstituted alkylpyrazines with branched C3 substituents (including isopropyl) produce nutty and roasted/brown notes, while longer-chain or 5-position substituted analogs yield green-vegetal character [1]. Formulators seeking to reconstruct authentic roasted coffee or roasted peanut flavor profiles should specify 2-isopropyl-3-methylpyrazine rather than 2-isopropyl-5-methylpyrazine or 5-isopentyl-2,3-dimethylpyrazine. The compound's woody and coffee grounds character, validated at 0.10% in propylene glycol [2], directly supports coffee and nut flavor applications. Dosage optimization should account for the compound's intermediate odor potency relative to trimethylpyrazine baseline (50 ng/L air) [3].

Nature-Identical Flavor Formulations Requiring Documented Natural Occurrence

2-Isopropyl-3-methylpyrazine has been characterized in volatile fractions of roasted peanuts and coffee via GC-MS analysis [4]. This documented natural occurrence supports its use in nature-identical flavor formulations. Procurement specifications for clean-label or regulatory-compliant flavor reconstruction should prioritize this compound over purely synthetic pyrazine variants lacking validated natural occurrence data. The compound's solubility profile (soluble in organic solvents, insoluble in water) [5] dictates its suitability for oil-based flavor delivery systems rather than aqueous beverages without emulsification.

JECFA-Compliant Flavor Ingredient Procurement for International Markets

2-Isopropyl-3-methylpyrazine carries full JECFA specification status as of 2005 (Session 65), with defined minimum purity of ≥95% and documented solubility parameters [5]. Procurement teams serving international food and beverage markets should prioritize compounds with JECFA specification to streamline regulatory documentation and ensure consistent quality acceptance across jurisdictions. Vendors should be required to provide certificates of analysis demonstrating compliance with JECFA purity specifications, a benchmark not uniformly available across all alkylpyrazine analogs. The FEMA Expert Panel's class-level GRAS assessment of pyrazine derivatives [6] provides additional regulatory context supporting the safe use of this compound as a flavoring ingredient under intended use conditions.

Differentiation from Ultra-Low-Threshold Pyrazines in Multi-Component Flavor Systems

Based on structure-odor-activity data, 2-isopropyl-3-methylpyrazine resides in an intermediate potency tier among alkylpyrazines [3]. Unlike 2-ethyl-3,5-dimethylpyrazine, which exhibits a calculated threshold of approximately 0.011 ng/L air (4500× lower than trimethylpyrazine) and may dominate formulations at trace levels, 2-isopropyl-3-methylpyrazine offers more manageable dosage windows. This intermediate potency is advantageous in complex flavor systems where ultra-potent pyrazines would require impractical dilution steps or introduce batch-to-batch variability at production scale. Formulators should select 2-isopropyl-3-methylpyrazine when the desired sensory contribution is distinct roasted-woody character without the extreme potency that complicates manufacturing precision.

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